C28H36Fno5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H36FNO5 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
[(1R,4aS,8aS)-1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C28H36FNO5/c1-4-33-23-17-20(18-24(34-5-2)26(23)35-6-3)27(31)30-16-15-28(32)14-8-7-9-22(28)25(30)19-10-12-21(29)13-11-19/h10-13,17-18,22,25,32H,4-9,14-16H2,1-3H3/t22-,25-,28-/m0/s1 |
InChI Key |
ULZQLHQFKVEFIF-ULNCZQIZSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC[C@]3(CCCC[C@H]3[C@@H]2C4=CC=C(C=C4)F)O |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3(CCCCC3C2C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Synthetic Methodologies for C28h36fno5
Retrosynthetic Analysis of the C28H36FNO5 Molecular Structure
The retrosynthetic analysis of this compound typically focuses on disconnecting the molecule into readily available or synthesizable precursors. A primary disconnection point is often the bond connecting the pyrrole (B145914) nitrogen to the dihydroxyheptanoic acid side chain. This leads to the identification of a substituted pyrrole intermediate and a functionalized heptanoic acid derivative. Further analysis of the pyrrole core suggests its formation through cyclization reactions, such as the Paal-Knorr synthesis, from a 1,4-diketone and a primary amine. The dihydroxyheptanoic acid side chain, containing two crucial chiral centers, is often envisioned as being constructed through aldol (B89426) reactions or reduction of a β,δ-diketoester or related precursors. The stereochemistry of these centers is a critical consideration in the retrosynthetic plan.
Optimized Chemical Synthesis Routes for this compound
Several optimized chemical synthesis routes for this compound have been developed, with the Paal-Knorr pyrrole synthesis route being a prominent one, particularly in industrial production. acs.orgnih.govgoogle.com This route typically involves the cyclocondensation of a highly substituted 1,4-diketone with a primary amine to form the central pyrrole ring. acs.orgnih.gov Another approach involves a regioselective 1,3-dipolar cycloaddition, such as a münchnone cycloaddition, to construct the pyrrole core. acs.orgnih.govthieme-connect.com
Key Reaction Steps and Catalytic Systems
In the Paal-Knorr route, a key step is the cyclocondensation of a 1,4-diketone with a primary amine. acs.orgnih.gov This reaction is often catalyzed by acids, such as pivalic acid. nih.govgoogle.comgoogle.comgoogle.com The 1,4-diketone intermediate can be synthesized via a Stetter reaction between an α,β-unsaturated ketone and an aldehyde, catalyzed by thiazolium salts. nih.govbiomolther.org
For the construction of the chiral side chain, key reactions include the reduction of ketoesters to introduce the hydroxyl groups with the correct stereochemistry. mdpi.comresearchgate.netjchemrev.com This can be achieved using chemical reducing agents or increasingly, through biocatalytic methods utilizing enzymes like ketoreductases. mdpi.comresearchgate.netjchemrev.comrsc.orgnih.gov Another approach to the side chain involves aldol reactions. thieme-connect.comrsc.orgnih.gov
Catalytic systems play a vital role in achieving efficiency and selectivity. Acid catalysts like pivalic acid are used in pyrrole formation. nih.govgoogle.comgoogle.comgoogle.com Thiazolium bromide catalysts are employed in Stetter reactions. nih.govbiomolther.org Biocatalysis utilizes enzymes such as ketoreductases, glucose dehydrogenase, halohydrin dehalogenase, and deoxyribose phosphate (B84403) aldolase (B8822740) for specific transformations, particularly in the synthesis of chiral intermediates. mdpi.comresearchgate.netjchemrev.comrsc.orgnih.govnih.govresearchgate.netresearchgate.net Ruthenium complexes have been explored for late-stage fluorination in the synthesis of radiolabeled atorvastatin (B1662188). nih.govnih.gov
Strategies for Stereochemical Control and Regioselectivity
Stereochemical control is paramount in the synthesis of this compound due to the presence of two chiral centers in the side chain. researchgate.netwikipedia.org Early approaches involved the use of chiral auxiliaries to induce diastereoselectivity in reactions like aldol additions. rsc.orgwikipedia.org The industrial production often relies on a chiral pool approach, utilizing a naturally derived, inexpensive chiral building block to set the stereochemistry of one of the alcohol functional groups. wikipedia.org Biocatalysis offers a powerful strategy for achieving high enantioselectivity in the synthesis of chiral intermediates, utilizing the inherent specificity of enzymes like ketoreductases and aldolases. mdpi.comresearchgate.netrsc.orgnih.govnih.gov
Regioselectivity is crucial in the formation of the pentasubstituted pyrrole ring. The Paal-Knorr synthesis can sometimes yield isomeric mixtures depending on the substituents of the 1,4-diketone. Optimized conditions and alternative strategies, such as regioselective cycloadditions, have been developed to address this. acs.orgnih.govthieme-connect.com
Synthesis and Characterization of Precursor Molecules and Synthetic Intermediates
The synthesis of this compound involves the preparation of several key precursor molecules and intermediates. These include the substituted 1,4-diketone, the primary amine containing the protected dihydroxyheptanoic acid side chain, and various protected forms of the final product, such as the lactone or protected diol. acs.orggoogle.comnih.govgoogle.combiomolther.orggoogle.com
Specific intermediates mentioned in the literature include a highly substituted 1,4-diketone acs.orgnih.gov, a primary amine (often commercially available) acs.orgnih.govnih.gov, a protected diol intermediate google.com, and the atorvastatin lactone google.com. The synthesis of the chiral side chain often involves intermediates like ethyl-(S)-4-chloro-3-hydroxybutyrate. rsc.orgnih.gov
Characterization of these intermediates is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm their structure and purity. nih.govbiomolther.orgunibo.it
Considerations for Laboratory-Scale Synthesis and Yield Optimization of this compound
Laboratory-scale synthesis of this compound allows for the exploration and optimization of reaction conditions before scaling up to larger production. Factors such as solvent choice, reaction temperature, reaction time, catalyst loading, and reactant stoichiometry are carefully studied to maximize yield and purity. google.comgoogle.comgoogle.com
Yield optimization is a continuous effort in the development of synthetic routes for this compound. Strategies include improving the efficiency of individual reaction steps, minimizing the formation of byproducts, and optimizing work-up and purification procedures. google.comgoogle.com For instance, modifications to the Paal-Knorr reaction have been explored to increase the rate of formation of the key acetonide ester intermediate. google.com Biocatalytic approaches are also being investigated for their potential to provide high yields and enantioselectivity under milder conditions, contributing to more efficient and environmentally friendly processes. researchgate.netrsc.orgresearchgate.net
Data Table: Key Intermediates and Reactions in Atorvastatin Synthesis (Illustrative Examples based on search results)
| Intermediate/Reaction Step | Precursors Involved | Key Reaction Type | Catalytic System (Examples) | Notes |
| 1,4-Diketone Formation | α,β-unsaturated ketone, Aldehyde | Stetter Reaction | Thiazolium bromide catalyst | Forms the carbon skeleton for the pyrrole ring. nih.govbiomolther.org |
| Pyrrole Ring Formation | 1,4-Diketone, Primary Amine | Paal-Knorr Condensation | Pivalic acid, other acid catalysts | Forms the central pyrrole core. acs.orgnih.govnih.govgoogle.comgoogle.comgoogle.com |
| Chiral Side Chain Construction (Biocatalytic) | Ketoester precursor | Asymmetric Reduction | Ketoreductase (KRED) + Glucose Dehydrogenase | Introduces a chiral hydroxyl group with high enantioselectivity. mdpi.comrsc.orgnih.gov |
| Atorvastatin Protected Diol | Stetter Compound, Amino side chain | Paal-Knorr Condensation | Pivalic acid | Key intermediate before final deprotection. google.com |
| Atorvastatin Lactone | Diol ester intermediate | Saponification, Lactonization | NaOH, HCl | Penultimate intermediate in some routes. biomolther.orggoogle.com |
| Amido acid intermediate (Münchnone Route) | Components for Ugi reaction | Ugi reaction | Not explicitly specified in snippets | Precursor for münchnone cycloaddition. acs.orgnih.gov |
| Advanced intermediate (Münchnone Route) | Amido acid intermediate, Acetylene derivative | [3+2] Cycloaddition | N,N′-Diisopropylcarbodiimide (DIPC) | Formed before acidic deprotection to atorvastatin. acs.orgnih.gov |
Structural Elucidation and Purity Assessment of C28h36fno5
Spectroscopic Characterization Techniques for C28H36FNO5
Spectroscopic methods provide crucial information about the molecular structure, functional groups, and elemental composition of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F. In studies involving this compound, NMR spectroscopy has been utilized for structural characterization. nih.gov
Typically, ¹H NMR spectra are recorded to provide information on the number, type, and connectivity of hydrogen atoms within the molecule. Data reported from such analyses include chemical shifts (in ppm), integration (corresponding to the number of protons), multiplicity (splitting patterns like singlet, doublet, triplet, multiplet), and coupling constants (J values in Hz). nih.gov Chemical shifts are commonly referenced to internal standards such as tetramethylsilane (B1202638) (TMS) or the residual proton signals of the deuterated solvent, such as CDCl₃ at δ 7.26 ppm. nih.gov
¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. ¹³C NMR spectra are often recorded with complete proton decoupling to simplify the spectrum, showing a single peak for each unique carbon environment. nih.gov Chemical shifts in ¹³C NMR are also typically referenced to internal standards like TMS or the solvent signal, such as CDCl₃ at δ 77.16 ppm. nih.gov
Given the presence of a fluorine atom in this compound, ¹⁹F NMR spectroscopy is particularly valuable. ¹⁹F NMR can be recorded with or without proton coupling, providing specific information about the fluorine environment and its interactions with neighboring nuclei. nih.gov The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, in combination, allows for the comprehensive elucidation of the molecular structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition and molecular formula of a compound. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the determination of the exact mass of the molecule or its fragments.
For this compound, HRMS analysis using techniques such as Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer has been performed. nih.gov The HRMS data confirms the molecular formula by comparing the experimentally found mass of the protonated or adduct ions (e.g., [M+Na]⁺) with the theoretically calculated exact mass for the proposed molecular formula. nih.gov
Research findings have shown HRMS (ESI) data for this compound with a calculated m/z for the [M+Na]⁺ ion of 508.2475, with a found value of 508.2468. nih.gov This close agreement between the calculated and found masses provides strong evidence for the molecular formula this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 508.2475 | 508.2468 |
Chromatographic Methods for Purity Determination and Impurity Profiling
Chromatographic techniques are widely used to assess the purity of a compound and to identify and quantify any impurities present.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity determination and impurity profiling of pharmaceutical compounds and other organic molecules. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. By using appropriate columns (e.g., C18, C8) and mobile phase systems (mixtures of solvents like acetonitrile (B52724), water, methanol, with potential additives like acids or buffers), this compound can be separated from related impurities. nih.gov
Detection is commonly performed using a UV detector, monitoring absorbance at specific wavelengths where the compound absorbs UV light. nih.gov The purity of this compound is determined by the ratio of the peak area of the main compound to the total area of all peaks in the chromatogram. Impurity profiling involves identifying and quantifying individual impurities present at detectable levels. While general HPLC methods for similar compounds are described in the literature, specific detailed HPLC parameters and impurity profiles for this compound were not available in the provided search results.
Gas Chromatography (GC)
Gas Chromatography (GC) is another chromatographic technique that can be used for the analysis of volatile or semi-volatile compounds. GC separates components based on their boiling points and interactions with the stationary phase in a heated column. GC, often coupled with Mass Spectrometry (GC-MS), can be applied for purity assessment and to identify volatile impurities in a sample of this compound. nih.gov GC has also been used in studies involving related compounds for determining diastereomeric ratios. nih.gov While GC-MS analysis was performed in the study where this compound was analyzed, specific details regarding its application for purity determination or impurity profiling of this compound were not detailed in the search results. nih.gov
Advanced Structural Characterization (e.g., X-ray Crystallography of crystalline forms, if applicable)
X-ray Crystallography is a technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density can be mapped, and the atomic structure can be determined with high precision, including bond lengths, bond angles, and absolute configuration if the crystal is chiral and diffracts appropriately.
Pre Clinical in Vitro Biological Evaluation of C28h36fno5
Investigation of Mitochondrial Complex I Inhibition by C28H36FNO5
No specific studies detailing the inhibition of mitochondrial complex I by a compound identified as this compound were found. General mechanisms of complex I inhibition involve compounds like Rotenone and Metformin, which interfere with the electron transport chain, leading to decreased ATP production and a shift towards glycolysis.
Biochemical Enzyme Assays for Complex I Activity
Information regarding biochemical enzyme assays performed to determine the inhibitory activity of this compound against mitochondrial complex I is not available. Such assays typically measure the rate of NADH oxidation to NAD+ in isolated mitochondria or submitochondrial particles.
Cellular Bioenergetic Profiling Using this compound (e.g., oxygen consumption rates, ATP production assays in cell lines)
There are no published data on the effects of this compound on cellular bioenergetics. Profiling would typically involve measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in various cell lines to assess the impact on oxidative phosphorylation and glycolysis.
Characterization of this compound Target Engagement and Selectivity Profiles
Specific target engagement and selectivity data for this compound are not available in the public domain. Methodologies to determine target engagement can include cell-based assays that measure the binding of a compound to its intended target within a cellular environment.
Ligand Binding Assays for Receptor/Enzyme Interactions
No ligand binding assays have been reported for this compound to characterize its interaction with specific receptors or enzymes.
Screening for Off-Target Activities in Defined in vitro Biological Systems
There is no information available regarding the screening of this compound for off-target activities. This process is crucial to understand the selectivity of a compound and its potential for unintended biological effects.
Studies on Cellular Uptake and Intracellular Localization of this compound
No studies on the cellular uptake or intracellular localization of this compound have been found. The efficiency of cellular uptake can be influenced by various factors including the physicochemical properties of the compound and the characteristics of the cell type being studied.
Mechanistic Investigations of this compound Action at the Molecular and Cellular Level
In vitro studies have been crucial in elucidating the molecular and cellular mechanisms of Paroxetine. These investigations primarily focus on its interaction with its main therapeutic target, the serotonin transporter (SERT), a key protein in regulating serotonergic neurotransmission. researchgate.netdntb.gov.ua
Protein-Ligand Interaction Dynamics:
The binding of Paroxetine to SERT is a highly specific interaction that has been extensively studied using techniques like X-ray crystallography and molecular dynamics simulations. nih.govelifesciences.org Paroxetine binds to the central substrate-binding site of SERT, stabilizing the transporter in an outward-open conformation. elifesciences.orgosti.gov This conformational stabilization is key to its inhibitory effect on serotonin transport.
The binding site itself is complex, composed of several subsites. The interaction is stabilized by a combination of forces, including:
Ionic and Hydrogen Bonding: The secondary amine within Paroxetine's piperidine (B6355638) ring forms a crucial interaction with an aspartate residue (Asp98) in the transporter. elifesciences.org
Aromatic and Cation-π Interactions: A tyrosine residue (Tyr95) in the binding site interacts with the piperidine ring through a cation-π interaction. elifesciences.org
Hydrophobic Interactions: The benzodioxol and fluorophenyl groups of Paroxetine occupy other subsites within the binding pocket, contributing to the high affinity and specificity of the binding. elifesciences.org
The binding of Paroxetine is not a simple lock-and-key mechanism but rather a dynamic process. Molecular dynamics simulations have revealed that the binding site exhibits unexpected dynamics, and the precise orientation of Paroxetine within the site has been a subject of ongoing research. nih.govbiorxiv.org These studies suggest that entropy plays a significant role in the extraordinarily high affinity of Paroxetine for SERT. nih.gov
Research Findings from In Vitro Studies:
Biochemical assays have quantified the high affinity and selectivity of Paroxetine for SERT. Competition binding experiments have demonstrated that Paroxetine exhibits a significantly higher affinity for SERT compared to other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). nih.gov
| Transporter | Binding Affinity (pM) |
|---|---|
| SERT | 70.2 ± 0.6 |
| NET | 40,000 ± 200 |
| DAT | 490,000 ± 20,000 |
Data derived from in vitro radioligand binding studies. mdpi.comnih.gov
Furthermore, in vitro studies on various cell lines have explored other potential molecular mechanisms of Paroxetine. For instance, research on gastric cancer cells has suggested that Paroxetine can induce cytotoxicity by inhibiting the expression of DNA repair proteins, leading to increased DNA damage and subsequent apoptosis. nih.gov This indicates that the molecular actions of Paroxetine may extend beyond its primary effect on SERT.
Investigations using SERT homology models and site-directed mutagenesis have further refined our understanding of the Paroxetine-SERT interaction. researchgate.net These studies have shown that the charge distribution within the binding pocket directly influences the orientation of Paroxetine's fluorophenyl ring, which is a critical determinant for its high-affinity binding and inhibitory activity. researchgate.net The table below summarizes findings from studies on SERT mutants, highlighting the importance of specific amino acid residues.
| SERT Variant | Mutation | Effect on Binding Affinity |
|---|---|---|
| ts2-active SERT | Asn177Ala | Investigated for differential effects on inhibitor potency |
| SERT | Ala169Asp | Moderately affected Br-paroxetine binding affinity |
Data from studies investigating the binding of Paroxetine and its analogs to mutated SERT constructs. elifesciences.orgbiorxiv.org
Structure Activity Relationship Sar Studies of C28h36fno5 Analogues
Rational Design and Synthesis of C28H36FNO5 Derivatives with Modified Structures
The rational design and synthesis of analogues of a lead compound like this compound typically involve modifying specific parts of the molecule to probe the impact of these changes on biological activity. This process is guided by the known structure of the lead compound and hypotheses about how it interacts with its biological target, in this case, mitochondrial Complex I.
Analogue synthesis aims to systematically alter functional groups, introduce or remove structural moieties, or modify the stereochemistry of the parent compound. These modifications can influence various properties, including binding affinity, metabolic stability, and pharmacokinetic profiles. For inhibitors of mitochondrial Complex I, modifications might focus on regions of the molecule hypothesized to interact with the ubiquinone binding site or other critical areas of the enzyme. elabscience.com
While specific synthetic routes for this compound analogues are not detailed in the provided search results, the general approach involves standard organic chemistry techniques to achieve the desired structural variations. researchgate.net The goal is to create a library of related compounds with systematic structural differences.
Correlating Structural Modifications with Changes in Mitochondrial Complex I Inhibition Potency
A central aspect of SAR studies is the correlation of these structural modifications with observed changes in biological activity. For this compound analogues, this involves measuring their potency in inhibiting mitochondrial Complex I. This is typically done through biochemical assays that assess the enzyme's activity in the presence of varying concentrations of the compound. elabscience.com The half-maximal inhibitory concentration (IC50) is a common metric used to quantify inhibitory potency; a lower IC50 value indicates greater potency.
By comparing the IC50 values of different analogues to that of the parent compound (this compound), researchers can deduce how specific structural changes influence inhibitory activity. For example, adding a particular functional group might increase potency, while removing another might decrease it. This data is crucial for understanding which parts of the molecule are essential for binding and inhibition.
Due to the lack of specific data for this compound analogues in the search results, a data table illustrating the correlation between structural modifications and Complex I inhibition potency cannot be generated here. Such a table would typically list the chemical structure of each analogue, the specific modification made compared to this compound, and the experimentally determined IC50 value against mitochondrial Complex I.
Identification of Key Pharmacophoric Elements within the this compound Structure
Based on the correlation between structural changes and inhibitory potency, key pharmacophoric elements within the this compound structure can be identified. Pharmacophoric elements are the essential features of a molecule that are responsible for its biological activity. These can include specific functional groups (e.g., hydrogen bond donors or acceptors, hydrophobic regions) and their spatial arrangement.
By analyzing which modifications are tolerated or detrimental to Complex I inhibition, researchers can build a model of the pharmacophore. For instance, if the presence of a hydroxyl group at a specific position is crucial for high potency, it suggests that this hydroxyl group is involved in a critical interaction with the enzyme, likely through hydrogen bonding. Conversely, if a bulky substitution in a certain area abolishes activity, it might indicate steric hindrance within the binding site.
Without specific SAR data for this compound, a detailed description of its key pharmacophoric elements cannot be provided here. However, in the context of mitochondrial Complex I inhibitors, pharmacophoric elements often involve features that allow the molecule to interact with the ubiquinone binding channel or other allosteric sites on the enzyme. elabscience.com
Computational Chemistry and Molecular Modeling Approaches for SAR Elucidation
Computational chemistry and molecular modeling play an increasingly important role in modern SAR studies, complementing experimental approaches. These techniques can provide insights into the potential binding modes of compounds and the nature of their interactions with the target protein at an atomic level.
Molecular Docking Simulations of this compound and Analogues with Target Proteins
Molecular docking simulations are used to predict the preferred orientation (binding pose) and affinity of a ligand (like this compound or its analogues) when bound to a target protein (mitochondrial Complex I). Docking algorithms explore various possible binding geometries and score them based on how well the ligand fits into the protein's binding site and the favorability of the interactions formed (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).
By performing docking simulations with this compound and its analogues, researchers can compare their predicted binding poses and relative binding affinities. This can help explain observed differences in experimental potency and guide the design of new analogues with improved binding characteristics. For example, if docking predicts that a certain analogue forms a strong hydrogen bond that is not present in the parent compound, and experimental data shows this analogue is more potent, it supports the importance of that interaction.
Specific molecular docking results for this compound with mitochondrial Complex I are not available in the provided search results. However, general studies on Complex I inhibitors utilize docking to understand binding interactions within the ubiquinone site. elabscience.com
Molecular Dynamics Simulations to Understand Binding Stability and Conformations
Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand complex over time. Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the protein and the influence of the surrounding environment (e.g., water molecules, membrane lipids for a membrane-bound protein like Complex I).
MD simulations can reveal the stability of the binding pose predicted by docking, identify key residues involved in persistent interactions, and explore conformational changes in the protein or ligand upon binding. This dynamic information is crucial for a comprehensive understanding of the binding event and can help explain why some compounds with seemingly good docking scores may not exhibit high experimental potency (e.g., due to an unstable binding pose).
While general applications of MD simulations in studying protein-ligand interactions and complex dynamics are described in the search results, specific MD simulation data for this compound bound to mitochondrial Complex I is not present. Such simulations would typically analyze the root-mean-square deviation (RMSD) of the ligand and protein, the fluctuations of specific residues, and the persistence of hydrogen bonds and other interactions over the simulation time.
Pre Clinical in Vivo Pharmacological Investigations of C28h36fno5 Non Human Animal Models
Pharmacokinetic Profiling of C28H36FNO5 in Animal Models
Pharmacokinetic studies in animal models provide insights into how the body handles this compound, including its absorption, distribution, metabolism, and excretion. These processes collectively determine the concentration of the compound at its sites of action and its duration of effect.
Absorption, Distribution, and Metabolism Studies in Animal Systems
Studies in animal models, including rats and dogs, indicate that this compound is rapidly absorbed after oral administration, with maximum plasma concentrations typically occurring within 1 to 2 hours fda.govgeneesmiddeleninformatiebank.nl. The extent of absorption has been observed to increase in proportion to the administered dose fda.govgeneesmiddeleninformatiebank.nl. However, the absolute bioavailability of the parent drug in animals is relatively low, reported at approximately 14% in humans and 12% in some animal models, with the systemic availability of HMG-CoA reductase inhibitory activity being around 30% fda.govgeneesmiddeleninformatiebank.nl. This low systemic availability is attributed to presystemic clearance in the gastrointestinal mucosa and/or hepatic first-pass metabolism fda.govgeneesmiddeleninformatiebank.nl.
Following absorption, this compound is distributed throughout the body. The mean volume of distribution in humans is approximately 381 liters, and it is extensively bound to plasma proteins (≥98%) fda.govgeneesmiddeleninformatiebank.nl. A blood/plasma ratio of approximately 0.25 in animals suggests poor penetration into red blood cells geneesmiddeleninformatiebank.nl. Studies using radiolabeled atorvastatin (B1662188) in rats showed rapid uptake by tissues, with high levels of radioactivity found in the lung, kidneys, liver, adrenals, spleen, pancreas, and salivary glands after intravenous administration osti.gov. After oral administration, the highest concentrations were observed in the liver and kidneys osti.gov. The liver is identified as a primary organ for the metabolism of this compound dovepress.com. Metabolism occurs primarily through cytochrome P450 3A4 to form ortho- and parahydroxylated derivatives, which are active metabolites fda.govgeneesmiddeleninformatiebank.nl. These metabolites undergo further metabolism, including glucuronidation fda.govgeneesmiddeleninformatiebank.nl. Approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to active metabolites fda.govgeneesmiddeleninformatiebank.nl. Physiologically based pharmacokinetic (PBPK) models have been utilized to describe the absorption, distribution, and metabolism of this compound in animal systems, incorporating processes such as passive clearance, active uptake transport mediated by organic anion transporter proteins (OATPs), intracellular metabolism, and biliary efflux dovepress.commdpi.comnih.gov. Studies in mice have shown that the liver-to-plasma concentration ratio of atorvastatin is significantly higher in wild-type mice compared to those lacking the Slco1b2 transporter, highlighting the role of active uptake transporters in hepatic distribution mdpi.com.
Excretion Pathways of this compound in Animal Models
The primary route of elimination for this compound and its metabolites in animal models is through bile following hepatic and/or extra-hepatic metabolism fda.govgeneesmiddeleninformatiebank.nl. Studies using radiolabeled drug in rats and dogs have shown that bile is a major route of excretion, accounting for a significant percentage of the oral dose geneesmiddeleninformatiebank.nl. Fecal excretion is also a significant pathway for the elimination of this compound-derived radioactivity geneesmiddeleninformatiebank.nl. While eliminated primarily in bile, the compound does not appear to undergo significant enterohepatic recirculation fda.gov.
Development of Bioanalytical Methods for this compound Quantification in Animal Biological Matrices
Various bioanalytical methods have been developed and validated for the quantification of this compound and its metabolites in animal biological matrices, such as plasma, serum, and urine, for pharmacokinetic studies researchgate.netglobalresearchonline.netd-nb.infonih.govwjarr.com. Liquid chromatography (LC) techniques, particularly high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS), are commonly employed researchgate.netglobalresearchonline.netd-nb.infonih.govwjarr.com.
Sample preparation techniques are essential for extracting the compound from complex biological matrices. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction researchgate.netd-nb.infonih.govwjarr.com. For instance, a rapid HPLC-UV method for quantifying this compound in rat plasma and intestinal perfusion solution utilized simple protein precipitation with acetonitrile (B52724) globalresearchonline.net. Another validated HPLC-UV method for rat plasma also employed protein precipitation wjarr.com. LC-MS/MS methods are also widely used for their sensitivity and selectivity, enabling the simultaneous quantification of this compound and its active metabolites researchgate.netnih.gov. These bioanalytical methods are validated according to regulatory guidelines to ensure their accuracy, precision, sensitivity, and selectivity for reliable pharmacokinetic analysis in animal studies globalresearchonline.netwjarr.com.
Pharmacodynamic Efficacy Studies in Animal Disease Models
Pharmacodynamic studies in animal models investigate the biochemical and physiological effects of this compound, including its hypothesized modulation of mitochondrial complex I, in the context of relevant disease states.
Evaluation of this compound in Relevant Animal Models where Mitochondrial Complex I Modulation is Hypothesized
This compound is known to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis fda.govnih.govnih.gov. In animal models, this leads to a reduction in plasma cholesterol and lipoprotein levels fda.gov. Beyond its primary lipid-lowering effects, this compound has been associated with pleiotropic effects, some of which may involve mitochondrial function acs.orgnih.govnih.gov.
Studies in various animal models have explored the effects of this compound on mitochondrial function, including its interaction with mitochondrial complex I. In obese Göttingen Minipigs, oral treatment with this compound was associated with a significant reduction in complex I + II-supported mitochondrial respiratory capacity in the liver nih.gov. This effect was hypothesized to be linked to increased content of this compound in this organ nih.gov. In isolated rat brain mitochondria, both atorvastatin and simvastatin (B1681759) were shown to dose-dependently inhibit the activity of the mitochondrial respiratory chain, affecting complex I, complex III, and ATP synthase mdpi.comnih.govresearchgate.net. Atorvastatin demonstrated a more substantial inhibitory effect compared to simvastatin in this context, which was dependent on the presence of calcium ions mdpi.comnih.govresearchgate.net. In vitro studies using rat skeletal muscle cells have also indicated functional impairment of complex I, among other complexes, after exposure to atorvastatin nih.govljmu.ac.uk. However, studies in fresh and frozen muscle samples from rats treated with different statin regimens have failed to consistently identify abnormalities in electron transport chain complex activity nih.gov. In ApoE-/- mice, a model of atherosclerosis, chronic treatment with high-dose atorvastatin resulted in a significant reduction of basal mitochondrial respiration and ATP production in skeletal muscle mdpi.com. This was coupled with a reduction in mitochondrial biogenesis markers mdpi.com.
While some studies suggest a direct inhibitory effect of this compound on mitochondrial complex I and other respiratory chain components, particularly at higher concentrations or in isolated mitochondria, the in vivo effects on mitochondrial function can be complex and tissue-dependent nih.govnih.govmdpi.comnih.govresearchgate.netljmu.ac.ukmdpi.com. The hypothesized modulation of mitochondrial complex I is an area of ongoing research to fully elucidate its role in the pharmacodynamic profile of this compound in various animal disease models.
Assessment of this compound Effects on Biomarkers in Animal Models
Evaluation of this compound in animal models involves the assessment of various biomarkers to understand its pharmacodynamic effects. As a primary mechanism, this compound lowers plasma cholesterol and lipoprotein levels by inhibiting HMG-CoA reductase and increasing hepatic LDL receptors fda.gov. This results in reduced LDL-C and total cholesterol levels, which are key biomarkers of its efficacy in treating hyperlipidemia fda.govdrugbank.com.
Beyond lipid profiles, studies have investigated the effects of this compound on biomarkers related to oxidative stress and mitochondrial function in animal models. In hyperfibrinogenemia-induced atherogenesis in rats, this compound treatment reduced oxidative stress markers and improved atherogenic lesions nih.gov. Biomarkers of oxidative stress, such as reactive oxygen species (ROS) and lipid peroxidation, have been shown to increase in muscular cells treated with atorvastatin, particularly in mitochondria frontiersin.org. This was associated with mitochondrial dysfunction frontiersin.org. In ApoE-/- mice, atorvastatin treatment led to a reduction in the expression of mitochondrial biogenesis markers like Tfam and pAMPK in skeletal muscle mdpi.com.
In a mouse model of diet-induced nonalcoholic steatohepatitis (NASH), atorvastatin treatment modulated bile acid homeostasis, increasing the fecal excretion of certain bile acids and altering the ratio of specific bile acid species mdpi.com. This suggests an impact on metabolic pathways beyond cholesterol synthesis mdpi.com.
Here is a summary of some pharmacokinetic parameters observed in animal studies, based on the provided search results. Note that these values can vary significantly depending on the animal species, dose, route of administration, and specific study design.
| Parameter | Species (Example) | Observation / Value | Source |
| Absorption Rate | Various | Rapid | fda.govgeneesmiddeleninformatiebank.nl |
| Time to Cmax | Various | 1-2 hours (oral) | fda.govgeneesmiddeleninformatiebank.nl |
| Absolute Bioavailability | Human (Rat/Dog) | ~14% (Parent Drug), ~30% (Inhibitory Activity) fda.gov | fda.govgeneesmiddeleninformatiebank.nl |
| Protein Binding | Various | ≥98% | fda.govgeneesmiddeleninformatiebank.nl |
| Primary Metabolism Site | Liver | Yes | geneesmiddeleninformatiebank.nldovepress.com |
| Major Metabolism Pathway | CYP3A4, Glucuronidation | Yes | fda.govgeneesmiddeleninformatiebank.nl |
| Primary Excretion Route | Various | Bile/Feces | fda.govgeneesmiddeleninformatiebank.nl |
| Biliary Excretion (% Oral Dose) | Rat | 73% | geneesmiddeleninformatiebank.nl |
| Biliary Excretion (% Oral Dose) | Dog | 33% | geneesmiddeleninformatiebank.nl |
Here is a summary of observed pharmacodynamic effects and affected biomarkers in animal models related to mitochondrial function and other pathways.
| Effect / Biomarker | Animal Model (Example) | Observation | Source |
| Reduced Complex I + II Respiratory Capacity | Göttingen Minipigs | Significant reduction in liver mitochondria | nih.gov |
| Inhibition of Mitochondrial Respiration | Isolated Rat Brain Mitochondria | Dose-dependent inhibition (Complex I, III, ATP Synthase) | mdpi.comnih.govresearchgate.net |
| Increased ROS and Lipid Peroxidation | Murine Skeletal Muscle Cells | Observed in muscular cells | frontiersin.org |
| Reduced Mitochondrial Biogenesis Markers | ApoE-/- Mice | Decreased Tfam and pAMPK in skeletal muscle | mdpi.com |
| Reduced Oxidative Stress Markers | Rat | Observed in hyperfibrinogenemia model | nih.gov |
| Modulation of Bile Acid Homeostasis | Mice (NASH model) | Increased fecal excretion of certain bile acids, altered ratio of species | mdpi.com |
Mechanistic Studies of this compound Action in vivo within Animal Systems
Advanced Analytical Methodologies for C28h36fno5 Research
Quantitative Bioanalysis of C28H36FNO5 in Complex Research Matrices (e.g., cell lysates, tissue homogenates from animal studies)
Quantitative bioanalysis aims to accurately and reliably determine the concentration of an analyte, such as this compound, in complex biological samples. These matrices, including cell lysates and tissue homogenates from animal studies, present significant challenges due to their complex composition, which can interfere with analytical measurements cuni.czchromatographyonline.com.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, has become the method of choice for quantitative bioanalysis of small molecules in biological matrices due to its high sensitivity, selectivity, and robustness cuni.czresolvemass.caresearchgate.net. The process typically involves several key steps:
Sample Collection and Preparation: This is a critical step for tissue and cell samples. Tissue samples require homogenization to create a uniform suspension from which the analyte can be efficiently extracted researchgate.netresearchgate.net. Common homogenization techniques include mechanical shearing, ultrasonic disruption, chemical digestion, and enzymatic digestion, chosen based on the tissue type and analyte properties researchgate.netresearchgate.net. Cell lysates are prepared by disrupting cell membranes to release intracellular contents nih.gov. Effective sample preparation is vital to isolate the analyte from the complex matrix and minimize matrix effects, which can impact accuracy and precision chromatographyonline.comcmbr-journal.com. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed to clean up samples and concentrate the analyte chromatographyonline.comresearchgate.net. Stable isotopically labeled internal standards (SIL-ISs) are crucial for reliable quantitation, helping to account for variations during sample processing and analysis cuni.cz.
Chromatographic Separation: Following sample preparation, chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC), are used to separate the analyte from matrix components and potential interfering substances cuni.czresolvemass.catorontech.com. Various stationary phases and mobile phases are employed, with optimization focusing on achieving adequate resolution and peak shape for this compound cuni.cz. For polar compounds, Hydrophilic Interaction Chromatography (HILIC) coupled with MS/MS can be particularly useful cuni.cz.
Mass Spectrometric Detection: The separated analyte is then detected and quantified using a mass spectrometer. Tandem mass spectrometry (MS/MS), often employing triple quadrupole instruments, provides high selectivity and sensitivity through Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) cuni.cznih.gov. This involves selecting a precursor ion specific to this compound and monitoring its fragmentation into one or more characteristic product ions cuni.cz.
Quantitative bioanalytical methods require rigorous validation to ensure they are fit for purpose. Key validation parameters include sensitivity (e.g., Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, matrix effect, and analyte stability in the matrix cuni.czresolvemass.ca.
While specific data for this compound bioanalysis are not available, typical quantitative bioanalysis studies in complex matrices yield data such as calibration curves, LLOQ values, and accuracy and precision statistics at different concentration levels. An illustrative example of the type of data generated is shown below:
Table 1: Hypothetical Quantitative Bioanalysis Data for this compound in a Research Matrix
| Parameter | Value |
| Analytical Technique | LC-MS/MS (e.g., Triple Quadrupole) |
| Matrix | Tissue Homogenate (e.g., Mouse Liver) |
| Sample Preparation | Homogenization, SPE |
| Internal Standard | Stable Isotope Labeled this compound |
| LLOQ | 1.0 ng/mL |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Dev) | ± 15% (± 20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
Identification and Characterization of this compound Metabolites (from non-human in vitro and in vivo studies)
Understanding the metabolic fate of this compound in non-human research systems (e.g., liver microsomes, hepatocytes, or animal models) is crucial for preclinical research. Metabolite identification aims to determine the structures of compounds formed when this compound is biotransformed by enzymatic processes researchgate.netthermofisher.com.
LC-MS-based metabolomics and metabolite identification techniques are powerful tools for this purpose tandfonline.comresearchgate.net. High-resolution mass spectrometry (HRMS), often coupled with LC, is invaluable for metabolite identification nih.govchromatographyonline.com. HRMS provides accurate mass measurements of precursor and fragment ions, allowing for the determination of elemental compositions and aiding in structural elucidation nih.govchromatographyonline.comscripps.edu.
The general workflow for metabolite identification includes:
Sample Preparation: Biological samples (e.g., incubation media from in vitro studies, urine, plasma, or tissue extracts from in vivo studies) are processed to remove matrix components and concentrate metabolites researchgate.netresearchgate.net.
LC-HRMS Analysis: Samples are separated by LC and analyzed by HRMS, typically using electrospray ionization (ESI) nih.govoup.com. Full scan MS data are acquired to detect potential metabolites based on their m/z values.
Data Processing and Putative Identification: Software tools are used to process the complex LC-HRMS data, comparing samples from this compound-treated systems to control samples to identify unique ions potentially corresponding to metabolites tandfonline.comoup.com. Accurate mass measurements are used to propose elemental formulas for these ions scripps.eduoup.com.
MS/MS or MSn for Structural Elucidation: Tandem mass spectrometry (MS/MS) or multi-stage mass spectrometry (MSn) is performed on the detected metabolite ions to generate fragmentation patterns researchgate.netresearchgate.net. These fragmentation spectra provide structural information that can be used to determine the site of metabolism and the nature of the biotransformation (e.g., hydroxylation, glucuronidation, oxidation) researchgate.netchromatographyonline.com. Comparison of fragmentation patterns to the parent compound (this compound) and searching against spectral databases can aid in structural assignment scripps.edu.
Confirmation: Where possible, the structure of a putative metabolite is confirmed by comparison to a synthetic standard or by using complementary analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.net.
Common metabolic transformations for organic compounds include oxidation (e.g., hydroxylation), reduction, hydrolysis, and conjugation (e.g., glucuronidation, sulfation) researchgate.netedpsciences.org. Metabolites of this compound would likely result from one or more of these pathways, leading to compounds with altered molecular formulas and structures compared to the parent.
Illustrative data that might be generated during metabolite identification studies include tables listing detected ions, their accurate masses, proposed elemental formulas, retention times, and key fragment ions observed in MS/MS spectra.
Table 2: Hypothetical Metabolite Identification Data for this compound
| Peak ID | Retention Time (min) | Accurate Mass (m/z) [M+H]+ | Proposed Formula | Metabolic Transformation | Key Fragment Ions (m/z) |
| 1 | 5.2 | [Exact Mass + 1.0073] | C28H37FNO5 | Parent Compound | [Fragments of Parent] |
| 2 | 3.8 | [Exact Mass + 16.0313] | C28H37FNO6 | Hydroxylation | [Fragments indicating -OH] |
| 3 | 4.5 | [Exact Mass + 176.0339] | C34H49FNO11 | Glucuronidation | [Fragments indicating glucuronide] |
| 4 | 6.1 | [Exact Mass - 2.0157] | C28H35FNO5 | Reduction | [Fragments indicating reduction] |
Note: Accurate masses and proposed formulas are illustrative based on common transformations and the elemental composition of this compound. Specific values would depend on the actual structure and site of metabolism.
Comprehensive Impurity Profiling and Control Strategies for Research-Grade Batches of this compound
Ensuring the purity of research-grade this compound is critical for obtaining reliable and reproducible experimental results. Impurities can arise from synthesis byproducts, residual solvents, starting materials, reagents, or degradation products biomedres.usnih.govijcrt.org. Comprehensive impurity profiling involves identifying, characterizing, and quantifying these unwanted compounds biomedres.usajptr.com.
Chromatographic techniques, particularly HPLC and Gas Chromatography (GC), coupled with sensitive detectors, are the cornerstone of impurity profiling torontech.combiomedres.usijprajournal.com. Hyphenated techniques like LC-MS and GC-MS are powerful for both separating and identifying impurities biomedres.usnih.govqualitychemlabs.com.
Key aspects of impurity profiling and control strategies include:
Analytical Method Development: Developing selective and sensitive methods capable of separating this compound from potential impurities is essential torontech.com. HPLC with UV detection is commonly used, but for impurities lacking a strong chromophore or present at low levels, LC-MS detection is preferred biomedres.usqualitychemlabs.com. GC-MS is effective for volatile impurities such as residual solvents resolvemass.canews-medical.netimist.ma.
Identification of Impurities: LC-MS and GC-MS are used to determine the mass of impurity peaks observed in chromatograms qualitychemlabs.com. High-resolution MS can provide elemental formulas, while MS/MS fragmentation patterns help elucidate the structures of unknown impurities chromatographyonline.comenamine.net. Comparing spectral data to databases or synthesizing suspected impurities as reference standards can confirm identities scripps.eduenamine.net.
Quantification of Impurities: Once identified, impurities are quantified relative to the main compound (this compound) or using external standards biomedres.usajptr.com. This is typically done by measuring peak areas in chromatograms torontech.com.
Establishing Purity Specifications: Based on the intended use of the research-grade material, acceptable limits for individual impurities and total impurities are established ijcrt.orgenamine.net.
Control Strategies: Implementing controls during the synthesis and purification processes is crucial to minimize impurity levels ijcrt.org. This includes sourcing high-purity raw materials and solvents (e.g., HPLC grade solvents) atomscientific.comhplcindia.com, optimizing reaction conditions, and employing effective purification techniques enamine.net. Routine analytical testing of research batches ensures adherence to purity specifications.
Data generated from impurity profiling typically includes chromatograms showing the separation of this compound from impurities, tables listing detected impurities with their retention times, relative peak areas or concentrations, and proposed or confirmed structures.
Table 3: Hypothetical Impurity Profile Data for a Research Batch of this compound
| Peak ID | Retention Time (min) | Relative Peak Area (%) | Proposed/Confirmed Structure | Source (Hypothetical) |
| 1 | 5.2 | 98.5 | This compound | Main Compound |
| 2 | 4.9 | 0.5 | Isomer of this compound | Synthesis Byproduct |
| 3 | 6.5 | 0.3 | Degradation Product | Storage/Stability |
| 4 | 1.2 | 0.1 | Residual Solvent (e.g., Acetone) | Manufacturing Process |
| 5 | 5.8 | 0.2 | Related Compound | Synthesis Byproduct |
| Total Impurities | 1.1 |
These analytical methodologies provide the necessary tools to characterize this compound in complex biological contexts and ensure the quality of the material used in research, supporting robust and reliable scientific investigation.
Future Research Directions and Translational Perspectives for C28h36fno5 Excluding Clinical Applications
Design and Synthesis of Novel Analogues of C28H36FNO5 with Improved Biological Properties or Specificity
The design and synthesis of novel analogues of this compound aim to develop compounds with potentially improved pharmacological profiles, such as enhanced solubility, increased potency, altered tissue distribution, or greater specificity for particular biological targets or pathways. This process often involves understanding the structure-activity relationships (SAR) of the parent compound and modifying specific moieties to influence its interaction with biological targets or its pharmacokinetic properties. scribd.comscribd.com
Co-crystallization is one method explored to enhance the physicochemical properties of Atorvastatin (B1662188). For instance, co-crystallization of Atorvastatin calcium with co-formers like aspartame (B1666099) has shown an increase in solubility and improved dissolution profiles compared to Atorvastatin calcium alone. ijpsr.com Molecular docking studies can be employed to screen potential co-formers based on interaction energy, guiding the co-crystallization process. ijpsr.com
The synthesis of analogues allows for the exploration of how structural changes affect biological activity and other properties. scribd.comscribd.com This can lead to the identification of compounds with improved properties like lipophilicity or modified metabolic stability. scribd.com The synthetic route chosen for a drug can influence the types of analogues that can be practically synthesized for SAR studies. dokumen.pub
Exploration of this compound and its Derivatives in Additional Pre-clinical Disease Models
Beyond its primary application, this compound and its derivatives are being explored in various pre-clinical disease models to uncover potential therapeutic applications in other conditions. This research area investigates the pleiotropic effects of the compound, which are biological effects independent of its primary target.
Pre-clinical studies in animal models are crucial for evaluating the efficacy of compounds in complex biological systems. nih.govnih.gov For example, Atorvastatin has been investigated in models of inflammation and cancer. Studies involving fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives, structurally related in some aspects to components found in Atorvastatin, have shown anti-inflammatory and anti-cancer effects in macrophages and colorectal adenocarcinoma cell lines in pre-clinical settings. researchgate.net These studies often involve assessing the compounds' effects on inflammatory mediators and cell proliferation. researchgate.net
Molecular docking studies are also used in pre-clinical research to understand the potential interactions of Atorvastatin and related compounds with various biological targets beyond HMG-CoA reductase. mdpi.comresearchgate.net For instance, molecular docking has been used to analyze the binding affinity of Atorvastatin to HMG-CoA reductase in the context of studying the effects of other compounds in hypercholesterolemia models. mdpi.comresearchgate.net
Research in pre-clinical models of diseases like sepsis has also explored the effects of interventions, and while not directly focused on Atorvastatin derivatives, highlights the use of such models to study therapeutic effects and mechanisms. nih.gov Similarly, studies on breast cancer treatment explore natural products and their derivatives in pre-clinical models to overcome limitations like poor solubility and toxicity, which is relevant to the broader effort of improving drug properties through analogue synthesis and testing. researchgate.net
Integration of this compound Research with Systems Biology and Omics Approaches for Deeper Mechanistic Insights
Integrating research on this compound with systems biology and various omics approaches (genomics, transcriptomics, proteomics, metabolomics, etc.) provides a comprehensive view of its biological effects and can reveal deeper mechanistic insights. ahajournals.orgnih.gov These approaches allow for the analysis of global molecular changes in biological systems in response to the compound.
Omics technologies can capture the system-level activities of drugs in specific tissues and species, providing insights into therapeutic processes and potential off-target effects. nih.gov By analyzing gene expression patterns or other molecular profiles, researchers can infer the biological pathways affected by this compound. nih.gov
Multi-omics approaches, which integrate data from multiple omics layers, are particularly powerful in deciphering the complex effects of drugs and understanding disease mechanisms. researchgate.netoup.comnih.gov These integrated analyses can help identify how this compound influences various molecular components and pathways simultaneously. For example, multi-omics studies have been used to identify drug-omics associations and understand the molecular responses to different statins, including Atorvastatin, in conditions like type 2 diabetes. nih.gov This can reveal unique molecular profiles associated with different drugs. nih.gov
Q & A
Q. What synthetic methodologies are most effective for producing C28H36FNO5, and how can reaction parameters be systematically optimized?
To optimize synthesis, employ Design of Experiments (DOE) to systematically vary catalysts (e.g., palladium-based), solvents (polar vs. non-polar), and temperatures. Use high-performance liquid chromatography (HPLC) to monitor purity at each stage. Reaction yields and byproduct profiles should be tabulated (e.g., Table 1: Yield vs. Catalyst Loading). Cross-validate results with spectral data (e.g., NMR, IR) to confirm structural fidelity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural and purity profile?
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorine detection) with mass spectrometry (MS) for molecular weight confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., ester, amide). For purity, use HPLC with a diode-array detector (DAD) and compare retention times against standards. Document spectral peaks in a reference table (e.g., Table 2: Key NMR Chemical Shifts) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC and track mass balance. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Tabulate degradation products (e.g., Table 3: Degradation Pathways) and validate with LC-MS .
Q. What strategies ensure reproducibility in synthesizing and analyzing this compound across laboratories?
Standardize protocols using detailed step-by-step procedures (e.g., solvent volumes, stirring rates). Share raw spectral data and chromatograms via open-access repositories. Perform inter-laboratory validation by replicating synthesis in ≥3 independent labs and statistically comparing yields/purity (e.g., ANOVA) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic and pharmacodynamic properties of this compound?
Use molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor interactions. Apply quantitative structure-activity relationship (QSAR) models to predict absorption, distribution, metabolism, and excretion (ADME). Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition). Compare computational vs. experimental results in a correlation matrix (e.g., Table 4: Predicted vs. Observed IC₅₀) .
Q. What experimental and computational approaches resolve contradictions in spectral data interpretation for this compound?
For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations. Cross-reference with density functional theory (DFT)-calculated chemical shifts. For MS fragmentation conflicts, employ tandem MS/MS and compare with in silico fragmentation tools (e.g., CFM-ID). Statistically analyze discrepancies using root-mean-square deviation (RMSD) .
Q. How can researchers elucidate the metabolic pathways of this compound using isotopic labeling and advanced analytics?
Synthesize deuterated or ¹³C-labeled analogs and track metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use stable isotope-resolved metabolomics (SIRM) to map metabolic flux. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) and compile results in a metabolic pathway diagram .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound bioactivity studies?
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use Bayesian hierarchical models to account for inter-experiment variability. Validate with bootstrap resampling and report confidence intervals. Tabulate results with error margins (e.g., Table 5: Dose-Response Parameters) .
Q. How do structural modifications to this compound alter its binding affinity to target proteins?
Perform site-directed mutagenesis on the target protein to identify critical binding residues. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kₐ, Kₐ). Compare with molecular dynamics (MD) simulations of ligand-protein interactions over 100+ ns trajectories .
Q. What methodologies validate the selectivity of this compound against off-target receptors or enzymes?
Screen against a panel of related receptors/enzymes (e.g., kinase profiling at 1 μM concentration). Use chemoproteomics (e.g., activity-based protein profiling) to identify off-target engagement. Calculate selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) and visualize in a heatmap (e.g., Figure 1: Selectivity Profile) .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
Re-evaluate force field parameters in simulations (e.g., AMBER vs. CHARMM). Validate experimental conditions (e.g., buffer pH, ionic strength). Use Bland-Altman plots to quantify bias between methods. If contradictions persist, conduct sensitivity analyses to identify critical variables .
Q. What statistical tools are recommended for handling outliers in this compound bioassay datasets?
Apply Grubbs’ test or Dixon’s Q-test to identify outliers. Use robust regression (e.g., Huber loss) to minimize outlier impact. For high-throughput data, employ machine learning (e.g., isolation forests) for anomaly detection. Report outlier frequency and justification for exclusion .
Ethical and Methodological Rigor
Q. How can researchers ensure ethical compliance in studies involving this compound’s biological evaluation?
Obtain approval from institutional review boards (IRBs) for in vivo studies. Adhere to ARRIVE guidelines for animal research. For human cell lines, verify provenance and consent status. Document ethical considerations in the methods section .
What frameworks assess the feasibility and novelty of research questions related to this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during proposal drafting. Conduct a systematic literature review to identify gaps. Use bibliometric tools (e.g., VOSviewer) to map existing research clusters and justify novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
